molecular formula C24H19ClFNO4 B12301696 Fmoc-D-2-Chloro-4-fluorophe

Fmoc-D-2-Chloro-4-fluorophe

Cat. No.: B12301696
M. Wt: 439.9 g/mol
InChI Key: SPOFFSUHDCOUGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is commonly used in peptide synthesis due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fmoc-D-2-Chloro-4-fluorophe can be synthesized by reacting 9-fluorenylmethanol with phosgene to produce fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This intermediate is then reacted with D-2-chloro-4-fluorophenylalanine under basic conditions to yield the final product .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process typically includes the protection of amino groups with Fmoc-Cl, followed by coupling reactions with the desired amino acid derivatives .

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-2-Chloro-4-fluorophe undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups on the aromatic ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative.

Scientific Research Applications

Chemistry

Fmoc-D-2-Chloro-4-fluorophe is widely used in peptide synthesis as a building block for creating complex peptides and proteins.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The incorporation of fluorinated amino acids into proteins can provide insights into their structure and function .

Medicine

The presence of fluorine can improve the pharmacokinetic properties of peptides, making them more resistant to metabolic degradation .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for the synthesis of advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of Fmoc-D-2-Chloro-4-fluorophe involves its incorporation into peptides and proteins. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protecting group for the amino group, allowing for selective reactions at other sites. The chloro and fluoro substituents on the aromatic ring can participate in various chemical interactions, influencing the overall properties of the peptide or protein .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-D-4-Chlorophe: This compound is similar to Fmoc-D-2-Chloro-4-fluorophe but lacks the fluorine atom.

    Fmoc-D-4-Fluorophe: This compound contains a fluorine atom but lacks the chlorine atom.

Uniqueness

This compound is unique due to the presence of both chloro and fluoro substituents on the aromatic ring. This combination of substituents can enhance the compound’s reactivity and stability, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C24H19ClFNO4

Molecular Weight

439.9 g/mol

IUPAC Name

3-(2-chloro-4-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C24H19ClFNO4/c25-21-12-15(26)10-9-14(21)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29)

InChI Key

SPOFFSUHDCOUGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)F)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.